molecular formula C11H7ClFNO2S B2753863 2-(3-Chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid CAS No. 472804-06-1

2-(3-Chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid

Cat. No. B2753863
CAS RN: 472804-06-1
M. Wt: 271.69
InChI Key: IUMKDDIDODXOBD-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-4-methylthiazole-5-carboxylic acid, also known as CFMTCA, is a synthetic compound that has been widely studied for its potential applications in scientific research. CFMTCA is a thiazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Antibacterial Activity

Thiazole derivatives have been studied for their potential antibacterial properties. The presence of chlorine and fluorine atoms can enhance the antibacterial efficacy of these compounds. They may work by interfering with bacterial cell wall synthesis or protein synthesis. Research has shown that similar thiazole compounds exhibit in vitro antibacterial activity against pathogens such as Staphylococcus aureus and Chromobacterium violaceum .

Antifungal Applications

The structural motif of thiazole is present in several antifungal agents. The compound could be explored for its antifungal properties, potentially offering a new avenue for treating fungal infections. Thiazole derivatives like Abafungin have been used as antifungals, indicating the potential of this class of compounds in antifungal drug development .

Anticancer Research

Thiazoles are also prominent in anticancer research due to their ability to inhibit cell proliferation. The introduction of halogen atoms like chlorine and fluorine into the thiazole ring can result in compounds with improved anticancer activity. This is due to their influence on the electrophilicity of the molecule, which can affect its interaction with cancer cell targets .

Anti-HIV Drug Development

Thiazole derivatives have been utilized in the treatment of HIV infections. The compound’s structure could be beneficial in the design of new anti-HIV drugs. Its efficacy could be attributed to the inhibition of enzymes essential for the replication of the HIV virus, thereby reducing the viral load in patients .

Anti-Inflammatory Properties

Compounds with a thiazole core have shown potential as anti-inflammatory drugs. The specific substitution pattern of the compound might lead to the development of novel anti-inflammatory medications that could help in the treatment of chronic inflammatory diseases .

Hypertension Management

Thiazole derivatives have been implicated in the management of hypertension. They may act as vasodilators or inhibitors of enzymes like angiotensin-converting enzyme (ACE), which plays a role in blood pressure regulation. The unique substitutions on the thiazole ring of this compound could provide a new approach to controlling high blood pressure .

Treatment of Schizophrenia

Some thiazole-based compounds have been investigated for their potential use in treating schizophrenia. These compounds may interact with neurotransmitter systems in the brain, offering a new strategy for managing the symptoms of this complex psychiatric disorder .

Allergy Medication

Lastly, thiazole derivatives have been explored for their use in allergy medications. They may function by modulating the immune response or inhibiting histamine release, which is a key factor in allergic reactions. The structural features of this compound could contribute to the development of more effective allergy treatments .

properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO2S/c1-5-9(11(15)16)17-10(14-5)6-2-3-8(13)7(12)4-6/h2-4H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMKDDIDODXOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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